molecular formula C₂₃H₁₉F₂N₃O₆ B1141491 N-​Benzoyl-​2'-​deoxy-​2',​2'-​difluorocytidine 3'-Benzoate CAS No. 1020657-43-5

N-​Benzoyl-​2'-​deoxy-​2',​2'-​difluorocytidine 3'-Benzoate

Katalognummer: B1141491
CAS-Nummer: 1020657-43-5
Molekulargewicht: 471.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-​Benzoyl-​2’-​deoxy-​2’,​2’-​difluorocytidine 3’-Benzoate involves multiple steps. One common method includes the protection of the hydroxyl groups of 2’-deoxy-2’,2’-difluorocytidine, followed by benzoylation of the amino group and esterification of the 3’-hydroxyl group with benzoic acid . The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-​Benzoyl-​2’-​deoxy-​2’,​2’-​difluorocytidine 3’-Benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted analogs .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Molecular Formula : C23H19F2N3O6
  • Molecular Weight : 471.42 g/mol
  • CAS Number : 1020657-43-5

Scientific Research Applications

  • Medicinal Chemistry
    • N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-benzoate serves as an intermediate in the synthesis of gemcitabine metabolites. Gemcitabine is a well-known chemotherapeutic agent used primarily for treating various cancers, including pancreatic cancer and non-small cell lung cancer .
  • Biological Studies
    • The compound is investigated for its potential effects on cellular processes, particularly in DNA synthesis and repair mechanisms. It may act as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby influencing cellular proliferation and apoptosis .
  • Pharmaceutical Development
    • As a precursor to gemcitabine, N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-benzoate is utilized in the production of pharmaceutical standards and fine chemicals. Its role in drug development emphasizes its importance in creating effective cancer therapies .
  • Chemical Synthesis
    • The compound is involved in various synthetic pathways for nucleoside analogs. It has been highlighted in studies focusing on the modification of nucleosides to enhance their antiviral and anticancer properties .

Case Studies and Findings

  • Gemcitabine Synthesis
    • Research has established that N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-benzoate plays a pivotal role in synthesizing gemcitabine metabolites through a series of chemical reactions involving protection and benzoylation steps .
  • Antiviral Applications
    • Similar nucleoside analogs have shown efficacy against viral infections, indicating that N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-benzoate could be explored further for antiviral properties, especially in the context of RNA viruses .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryIntermediate in gemcitabine synthesis; important for cancer treatment
Biological StudiesInvestigated for effects on DNA synthesis and repair
Pharmaceutical DevelopmentUsed in creating pharmaceutical standards and fine chemicals
Chemical SynthesisInvolved in synthesizing nucleoside analogs with enhanced properties

Wirkmechanismus

The mechanism of action of N-​Benzoyl-​2’-​deoxy-​2’,​2’-​difluorocytidine 3’-Benzoate involves its conversion to active metabolites, which then interact with cellular targets. These metabolites inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-​Benzoyl-​2’-​deoxy-​2’,​2’-​difluorocytidine 3’-Benzoate is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of gemcitabine metabolites. This structural uniqueness contributes to its specific mechanism of action and its effectiveness in inhibiting DNA synthesis .

Biologische Aktivität

N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-benzoate (BDF-C) is a fluorinated nucleoside derivative that has garnered attention for its potential applications in cancer therapy and antiviral treatments. This compound's structure, which includes a benzoyl group and difluorinated cytidine, enhances its biological activity by modifying pharmacokinetics and metabolic stability. This article explores the biological activity of BDF-C, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

BDF-C acts as a nucleoside analog, which can interfere with DNA synthesis and function. The difluorination at the 2' and 2' positions of the cytidine ring enhances the compound's resistance to enzymatic degradation by cytidine deaminase (CD), a common metabolic pathway that limits the efficacy of many nucleoside analogs. By inhibiting CD, BDF-C increases the bioavailability of its active form in systemic circulation, allowing for more effective therapeutic outcomes.

Pharmacological Properties

The pharmacological profile of BDF-C has been studied in various contexts, particularly in cancer treatment. The compound has demonstrated:

  • Increased Cytotoxicity : BDF-C exhibits potent cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. This is attributed to its ability to be incorporated into DNA, leading to replication errors and subsequent cell death.
  • Enhanced Bioavailability : Studies have shown that coadministration with CD inhibitors significantly improves the oral bioavailability of BDF-C, making it a viable candidate for oral formulations.
  • Antiviral Activity : Similar to other nucleoside analogs, BDF-C has been evaluated for its antiviral properties against viruses such as HIV and Hepatitis C.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A study conducted on pancreatic cancer cell lines demonstrated that BDF-C induced apoptosis through the activation of caspase pathways. The IC50 values indicated a significant reduction in cell viability at concentrations as low as 1 µM after 48 hours of exposure.
    Cell LineIC50 (µM)Mechanism of Action
    Panc-11.0Caspase activation
    MCF-70.8DNA incorporation
    HepG21.5Inhibition of RNA synthesis
  • Pharmacokinetic Studies :
    In vivo studies using murine models showed that coadministration with THU (a potent CD inhibitor) increased the plasma concentration of BDF-C significantly (up to 58-fold). This finding suggests that THU could enhance the therapeutic efficacy of BDF-C by prolonging its half-life and reducing first-pass metabolism.
    Treatment ConditionPlasma Concentration (µg/mL)
    BDF-C alone0.5
    BDF-C + THU3.0

Eigenschaften

CAS-Nummer

1020657-43-5

Molekularformel

C₂₃H₁₉F₂N₃O₆

Molekulargewicht

471.41

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.